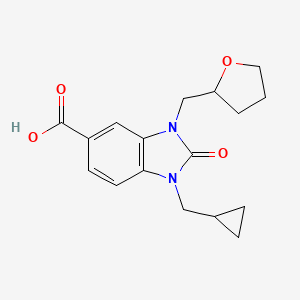![molecular formula C22H25N3O2 B3785487 3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B3785487.png)
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide
Descripción general
Descripción
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide typically involves the cyclodehydration of N,N’-diacylhydrazines under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient for producing derivatives of 1,3,4-oxadiazole . The reaction conditions often include the use of bromomethylphenyl or bromoalkyl groups as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclodehydration reactions using optimized microwave-assisted techniques. These methods are preferred due to their efficiency and ability to produce high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-phenylpropylamine: This compound shares a similar structural motif and is used in various chemical syntheses.
Benzimidazoles: These compounds have a similar heterocyclic structure and are widely used in medicinal chemistry.
Uniqueness
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-7-5-10-19(15-17)16-22-25-24-21(27-22)13-12-20(26)23-14-6-11-18-8-3-2-4-9-18/h2-5,7-10,15H,6,11-14,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHXJJPYTFZSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(O2)CCC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B3785411.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3785427.png)
amino]-2-pyrazinecarbonitrile](/img/structure/B3785432.png)


![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3785446.png)
![3-[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B3785455.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B3785461.png)
![5-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide](/img/structure/B3785466.png)
![N-{4-chloro-3-[(3-propoxypiperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B3785475.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3785484.png)
![[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone](/img/structure/B3785493.png)
![2-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3785500.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2,5-dimethyl-3-furamide](/img/structure/B3785502.png)
